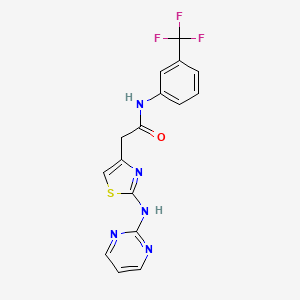
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H12F3N5OS and its molecular weight is 379.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Imaging with PET
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the target compound, has been reported as selective ligands for the translocator protein (18 kDa). These compounds have been designed with fluorine atoms in their structures, allowing labeling with fluorine-18 and enabling in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Synthetic Applications
The target molecule's framework has been utilized in the synthesis of fused thiazolo[3,2-a]pyrimidinones. These compounds serve as doubly electrophilic building blocks, forming ring annulated thiazolo[3,2-a]pyrimidinone products through synthetic routes that involve the elimination of by-products like aniline/2-aminobenzothiazole (Janardhan et al., 2014).
Antimicrobial Activity
2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, a structurally related compound, has been a key intermediate in synthesizing new heterocycles with significant antimicrobial activities. These heterocycles include coumarin, pyridine, pyrrole, thiazole, and others, showcasing the versatility of the core structure in developing potential antimicrobial agents (Bondock et al., 2008).
Antitumor Drug Development
A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized, drawing inspiration from the structure of dasatinib and targeting potent and selective anti-tumor drugs. These compounds exhibit high antiproliferative potency on human K562 leukemia cells, demonstrating the potential of the target molecule's structural motifs in antitumor drug development (Liu et al., 2011).
Quantum Calculations and Molecular Docking
Novel sulphonamide derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives have shown good antimicrobial activity. The reactivity towards nitrogen-based nucleophiles has been explored, leading to compounds with significant bioactivity. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, were used to correlate experimental and theoretical findings, confirming the anticipated new compounds' structures and activities (Fahim & Ismael, 2019).
Properties
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5OS/c17-16(18,19)10-3-1-4-11(7-10)22-13(25)8-12-9-26-15(23-12)24-14-20-5-2-6-21-14/h1-7,9H,8H2,(H,22,25)(H,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPUGZVXAOLRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
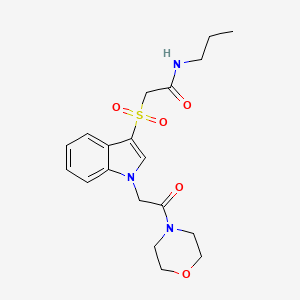
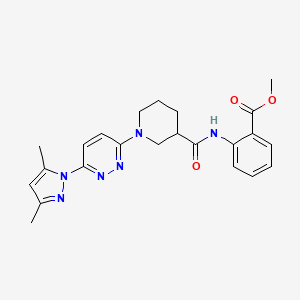


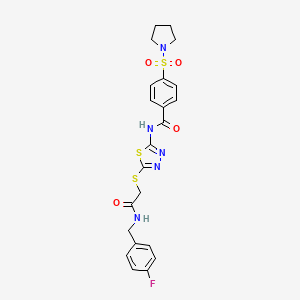

![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine](/img/structure/B2562395.png)
![Methyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2562397.png)
![2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2562398.png)
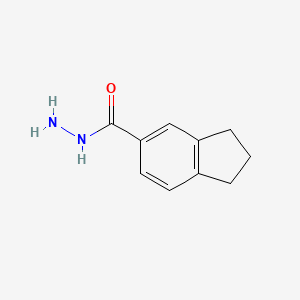
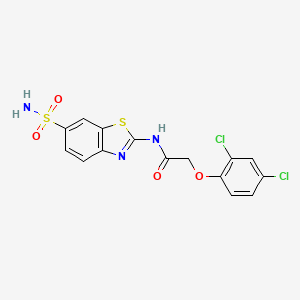
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2562403.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2562404.png)
![N-(4-bromo-3-methylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2562405.png)
